Ethyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
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Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .
Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that your compound would undergo would depend on the conditions and reagents present.Scientific Research Applications
Genotoxicity Assessment of Similar Chemicals :
- A study assessed the genotoxic effects of chemicals like Methyl-tert-butyl ether (MTBE) and Benzene, Toluene, Ethylbenzene, Xylene (BTEX) on human lymphocytes. It was found that these chemicals could induce various types of DNA damage, including single-strand breaks, double-strand breaks, and oxidative base modifications (Chen et al., 2008).
Application in Polymer Solar Cells :
- Indene-C60 bisadduct (ICBA), a compound with a similar chemical structure, was used as an electron-cascade acceptor in polymer solar cells (PSCs). The study demonstrated an increased efficiency in these solar cells with the inclusion of ICBA (Cheng et al., 2014).
Synthesis of Related Compounds :
- Research focused on the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), providing insights into its potential applications in drug development (Zhao et al., 2017).
Polyamide Synthesis and Properties :
- A study on the synthesis and properties of polyamides, based on compounds with tert-butyl groups, revealed their potential in creating noncrystalline, flexible, and thermally stable materials suitable for various industrial applications (Hsiao et al., 2000).
Biological Activity of Benzimidazole Derivatives :
- Research on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates showed significant growth inhibition in L1210 cells, indicating potential antineoplastic and antifilarial properties. This provides a glimpse into the therapeutic potential of such compounds (Ram et al., 1992).
Biodegradation of ETBE by Bacterial Consortium :
- A study investigated the degradation of Ethyl tert-butyl ether (ETBE) by a bacterial consortium. This research is relevant for understanding the environmental impact and biodegradation pathways of similar ether compounds (Gunasekaran et al., 2013).
Mechanism of Action
Target of Action
It is known that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines, particularly in the synthesis of peptides .
Mode of Action
The mode of action of this compound is likely related to its role as a protecting group. In this role, it would temporarily mask the reactivity of an amine group, preventing it from participating in unwanted reactions during the synthesis process . Once the desired reactions have been completed, the protecting group can be removed under relatively mild conditions .
Biochemical Pathways
Given its potential role in peptide synthesis, it could indirectly influence a variety of biochemical pathways depending on the specific peptides being synthesized .
Result of Action
As a potential protecting group in peptide synthesis, its primary effect would be to facilitate the synthesis of peptides with the correct sequence and structure .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, have been synthesized and evaluated for in vivo anti-inflammatory activity . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Related compounds have shown promising anti-inflammatory activity within 9 to 12 hours, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have shown to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown promising anti-inflammatory activity in animal models .
Properties
IUPAC Name |
ethyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-7-27-20(26)23-18(25)16-12(2)13(3)28-19(16)22-17(24)14-8-10-15(11-9-14)21(4,5)6/h8-11H,7H2,1-6H3,(H,22,24)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCNSXNPCLIWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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